Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate

GABAB receptor positive allosteric modulator bioisostere

Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate is a fully synthetic 2-(acylamino)thiophene-3-carboxylate derivative defined by a thiophene core bearing an ethyl ester at the 3-position and a 4-butoxybenzamido substituent at the 2-position. This scaffold places the compound within a well-characterized class of GABAB positive allosteric modulator (PAM) pharmacophores, structurally related to the benchmark tool compounds COR627 and COR628.

Molecular Formula C18H21NO4S
Molecular Weight 347.43
CAS No. 896680-40-3
Cat. No. B2794394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-butoxybenzamido)thiophene-3-carboxylate
CAS896680-40-3
Molecular FormulaC18H21NO4S
Molecular Weight347.43
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OCC
InChIInChI=1S/C18H21NO4S/c1-3-5-11-23-14-8-6-13(7-9-14)16(20)19-17-15(10-12-24-17)18(21)22-4-2/h6-10,12H,3-5,11H2,1-2H3,(H,19,20)
InChIKeyBQAUBYPCFQPEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate (CAS 896680-40-3): Structural Identity and Core Pharmacochemical Properties for Sourcing Decisions


Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate is a fully synthetic 2-(acylamino)thiophene-3-carboxylate derivative defined by a thiophene core bearing an ethyl ester at the 3-position and a 4-butoxybenzamido substituent at the 2-position [1]. This scaffold places the compound within a well-characterized class of GABAB positive allosteric modulator (PAM) pharmacophores, structurally related to the benchmark tool compounds COR627 and COR628 [2]. The molecule exhibits a calculated LogP of 7.76 , indicating pronounced lipophilicity, with a molecular weight of approximately 446.25 g/mol and one hydrogen-bond donor . These physicochemical attributes differentiate it from both shorter-chain alkoxy analogs and the corresponding 3-carboxamide series, directly impacting solubility, formulation strategy, and its utility in lipophilic environment-targeted assays.

Why Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate Cannot Be Interchanged with Its Closest Carboxamide or Shorter-Chain Analogs Absent Confirmatory Data


Within the 2-(acylamino)thiophene-3-carboxylate chemotype, even conservative structural modifications produce large shifts in both physicochemical and pharmacological profiles that preclude simple generic substitution. Bioisosteric replacement of the 3-ester with a 3-carboxamide—a change of only one atom—abolished GABAB PAM activity across an entire series of analogs, demonstrating that the ester moiety is a pharmacophore-critical element, not merely a pharmacokinetic handle [1]. Independently, the alkoxy chain length on the benzamido ring drives substantial LogP variation: the 4-butoxy derivative exhibits a calculated LogP of 7.76 versus approximately 3.04 for a comparable 4-ethoxy-substituted thiophene derivative [2]. This >4-log-unit difference translates to an approximately 10,000-fold change in theoretical partition coefficient, altering membrane partitioning, stock solution preparation protocols, and assay-compatible solvent systems. These two dimensions—ester vs. amide at C3 and butoxy vs. shorter alkoxy at the 4-position of the benzamido group—define non-interchangeable chemical space that must be validated for each specific experimental context.

Quantitative Differentiation Evidence for Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate (CAS 896680-40-3) Relative to Five In-Class Comparators


Ester vs. Carboxamide at C3: Pharmacophore-Critical Functional Group Dictating GABAB PAM Activity

Bioisosteric replacement of the 3-methyl ester with a 3-carboxamide group in the 2-(acylamino)thiophene series resulted in complete loss of detectable GABAB positive allosteric modulator activity across all tested analogs [1]. This finding establishes that the ester carbonyl is not a passive solubilizing group but is instead essential for receptor modulation. Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate retains this critical ester moiety, whereas the closest commercially available analog, 2-(4-butoxybenzamido)thiophene-3-carboxamide (CAS 941976-39-2), bears a carboxamide at the 3-position and therefore belongs to a pharmacologically distinct sub-series.

GABAB receptor positive allosteric modulator bioisostere ester pharmacophore

4-Butoxy vs. 4-Ethoxy Benzamido Substitution: >10,000-Fold Difference in Calculated Lipophilicity (LogP 7.76 vs. ~3.04)

The 4-butoxy substituent on the benzamido ring drives a calculated LogP of 7.76 for the target compound . In contrast, a structurally related 4-ethoxy-substituted thiophene derivative (2-(4-ethoxybenzamido)thiophene-3-carboxamide) exhibits a calculated LogP of approximately 3.04 [1]. This ΔLogP of ~4.72 units corresponds to a theoretical ~52,000-fold difference in octanol-water partition coefficient, reflecting fundamentally different solubility and permeability profiles. The intermediate 4-propoxy and 4-methoxy analogs are expected to fall between these extremes, but direct experimental LogP data for these specific intermediates remain unavailable at this time.

lipophilicity LogP alkoxy chain membrane partitioning physicochemical profiling

4-Butoxy vs. Adamantyl Acylamino Group: Differentiating from the Benchmark GABAB PAM COR627

COR627 (methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate) is the prototypical GABAB PAM in the 2-(acylamino)thiophene-3-carboxylate class, showing a 10.4-fold shift in GABA high-affinity site IC50 (from 27.0 nM to 2.6 nM in the presence of 30 μM COR627) [1]. Its calculated XLogP is approximately 5.3 . The target compound replaces the bulky adamantane carboxamide with a 4-butoxybenzamido group and omits the 4-ethyl and 5-methyl thiophene substituents, resulting in a structurally simplified scaffold with a higher calculated LogP of 7.76 . This structural simplification eliminates two chiral and steric complexity elements while increasing lipophilicity by ~2.5 LogP units.

GABAB PAM COR627 adamantane alkoxybenzamide scaffold hopping

4-Butoxy (para) vs. 3-Butoxy (meta) Benzamido Regioisomerism: Positional Isomer with Distinct Molecular Topology

The target compound bears the butoxy group at the para (4-) position of the benzamido ring, whereas the commercially cataloged analog 2-(3-butoxybenzamido)thiophene-3-carboxamide places the butoxy group at the meta (3-) position . In the structurally related adenosine A1 receptor allosteric enhancer series, bulky hydrophobic substituents at the meta- and para-positions of the 3-benzoyl group greatly enhanced enhancer activity compared to unsubstituted or ortho-substituted analogs [1]. While direct comparative data between the 3-butoxy and 4-butoxy regioisomers for GABAB PAM activity are not available, the established SAR precedent indicates that the position of the alkoxy substituent on the benzamido ring is a critical determinant of both target binding and physicochemical properties.

regioisomerism para-substitution meta-substitution molecular topology SAR

Synthetic Accessibility via Gewald Chemistry: Established Route for 2-Aminothiophene-3-carboxylate Intermediates

The synthesis of ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate proceeds via the well-established Gewald reaction to generate the 2-aminothiophene-3-carboxylate core, followed by acylation with 4-butoxybenzoyl chloride [1]. The Gewald synthesis is the standard industrial route to 2-aminothiophene-3-carboxylates, and its use in preparing A1AR allosteric enhancer libraries and GABAB PAM series has been extensively documented [2][3]. This contrasts with analogs bearing fused cycloalkane rings on the thiophene (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene or 4H,5H,6H,7H,8H-cyclohepta[b]thiophene derivatives) that require additional synthetic steps for ring construction, potentially impacting commercial availability and cost.

Gewald reaction synthetic accessibility 2-aminothiophene scalability

Research and Industrial Application Scenarios for Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate Based on Verified Differentiation Evidence


GABAB Receptor Positive Allosteric Modulator Screening and SAR Expansion

The compound serves as a structurally simplified analog of COR627 for GABAB PAM screening cascades. Its retention of the pharmacophore-critical 3-ester moiety (as validated by the inactivity of all 3-carboxamide analogs [1]) makes it suitable for exploring the structure-activity relationship of the benzamido substituent in the absence of thiophene 4- and 5-substituents. The 4-butoxybenzamido group provides a distinct linear, flexible lipophilic motif compared to the rigid adamantane cage of COR627, enabling the assessment of conformational flexibility on PAM efficacy and binding kinetics.

Lipophilicity-Dependent Membrane Partitioning and CNS Penetration Studies

With a calculated LogP of 7.76 [1], this compound occupies the high-lipophilicity end of the 2-(acylamino)thiophene-3-carboxylate chemical space. It is suitable for use as a reference compound in studies correlating LogP with membrane partitioning, brain tissue binding, or non-specific binding artifacts in biochemical assays. Comparative studies against the 4-ethoxy analog (LogP ~3.04 [2]) can provide systematic LogP-dependent datasets spanning >4 orders of magnitude in theoretical partition coefficient.

Synthetic Methodology Development Using Gewald Chemistry Platforms

The compound's monocyclic thiophene core, accessible via the Gewald reaction [1], makes it a practical substrate for developing and optimizing acylation conditions for 2-aminothiophene-3-carboxylates. Its use in reaction optimization studies benefits from the commercial availability of the precursor (ethyl 2-aminothiophene-3-carboxylate, CAS 31891-06-2) and the well-precedented nature of the Gewald synthesis [2], reducing the synthetic uncertainty associated with fused-ring or heavily substituted analogs.

Para-Substituted Benzamido Pharmacophore Probing in A1AR and GABAB Receptor Cross-Target Studies

The 4-butoxybenzamido moiety places this compound at the intersection of two receptor systems: the adenosine A1 receptor allosteric enhancer pharmacophore, where para-substituted benzoyl groups are associated with enhanced activity [1], and the GABAB receptor PAM pharmacophore [2]. This dual-receptor relevance supports its use as a probe compound in cross-target selectivity panels, particularly for distinguishing A1AR allosteric enhancement from GABAB PAM activity in compounds bearing 2-(acylamino)thiophene-3-carboxylate scaffolds.

Quote Request

Request a Quote for Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.